molecular formula C17H15NO3 B14672303 Ethyl 2-(6-oxophenanthridin-5-yl)acetate CAS No. 37045-19-5

Ethyl 2-(6-oxophenanthridin-5-yl)acetate

Cat. No.: B14672303
CAS No.: 37045-19-5
M. Wt: 281.30 g/mol
InChI Key: IXYAGDFJEJYOEG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-oxophenanthridin-5-yl)acetate is an organic compound that belongs to the class of phenanthridine derivatives Phenanthridine is a nitrogen-containing heterocycle known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-oxophenanthridin-5-yl)acetate typically involves the condensation of phenanthridine derivatives with ethyl acetate. One common method includes the use of a base such as sodium hydride to deprotonate the phenanthridine, followed by the addition of ethyl bromoacetate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenanthridine derivatives.

Scientific Research Applications

Ethyl 2-(6-oxophenanthridin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxophenanthridin-5-yl)acetate involves its interaction with various molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    Phenanthridine: The parent compound, known for its biological activities.

    Ethyl acetate: A simple ester used in various chemical reactions.

    Phenanthridinone: A related compound with similar structural features.

Uniqueness: Ethyl 2-(6-oxophenanthridin-5-yl)acetate is unique due to its combination of the phenanthridine core with an ethyl acetate group, providing distinct chemical and biological properties

Properties

CAS No.

37045-19-5

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 2-(6-oxophenanthridin-5-yl)acetate

InChI

InChI=1S/C17H15NO3/c1-2-21-16(19)11-18-15-10-6-5-8-13(15)12-7-3-4-9-14(12)17(18)20/h3-10H,2,11H2,1H3

InChI Key

IXYAGDFJEJYOEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=CC=CC=C3C1=O

Origin of Product

United States

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